5,6,7,8-tetrahydroisoquinolin-4-amine hydrochloride
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Overview
Description
5,6,7,8-tetrahydroisoquinolin-4-amine hydrochloride: is a chemical compound with the molecular formula C9H13ClN2 . It is a derivative of tetrahydroisoquinoline, a structure commonly found in various bioactive compounds and drugs. This compound is often used in scientific research due to its potential biological activities and its role as a building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydroisoquinolin-4-amine hydrochloride typically involves the hydrogenation of isoquinoline derivatives. One common method includes the reduction of isoquinoline using hydrogen gas in the presence of a catalyst such as palladium on carbon. The resulting tetrahydroisoquinoline is then subjected to further chemical modifications to introduce the amine group at the 4-position .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation reactors and continuous flow processes to ensure efficient and consistent production. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-tetrahydroisoquinolin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrones or other oxidized derivatives.
Reduction: It can be further reduced to form more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of selenium dioxide as a catalyst.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinolines, nitrones, and other oxidized or reduced derivatives .
Scientific Research Applications
Chemistry: 5,6,7,8-tetrahydroisoquinolin-4-amine hydrochloride is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound is studied for its potential role in modulating biological pathways. It has been investigated for its interactions with enzymes and receptors, making it a valuable tool in biochemical studies.
Medicine: The compound has shown potential antipsychotic activity and is being explored for its use in the treatment of schizophrenia and other psychotic disorders. Its ability to interact with neurotransmitter systems makes it a candidate for further pharmacological studies.
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydroisoquinolin-4-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. By binding to these targets, the compound can modulate their activity, leading to changes in cellular signaling pathways. This modulation can result in various biological effects, including alterations in neurotransmitter release and receptor sensitivity .
Comparison with Similar Compounds
1,2,3,4-tetrahydroisoquinoline: A parent compound with a similar structure but lacking the amine group at the 4-position.
5,6,7,8-tetrahydroisoquinolin-5-amine hydrochloride: A closely related compound with the amine group at the 5-position instead of the 4-position.
Uniqueness: 5,6,7,8-tetrahydroisoquinolin-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its ability to interact with specific molecular targets and its potential therapeutic applications set it apart from other similar compounds .
Properties
CAS No. |
2413886-62-9 |
---|---|
Molecular Formula |
C9H13ClN2 |
Molecular Weight |
184.7 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.